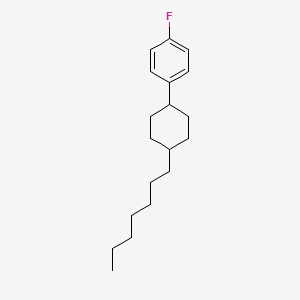

1-Fluoro-4-(4-heptylcyclohexyl)benzene

Description

Cyclohexyl-fluoroaromatic compounds are a critical class of materials in modern science, particularly valued for their application in liquid crystal displays (LCDs) and other optoelectronic devices. The unique combination of a flexible cyclohexyl ring, a rigid aromatic core, and the highly electronegative fluorine atom imparts a desirable set of physical and chemical properties. These characteristics are essential for the high performance and stability demanded by next-generation technologies.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-heptylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29F/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNZXIUICNXXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342135 | |

| Record name | 1-Fluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76802-59-0 | |

| Record name | 1-Fluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-fluoro-4-(trans-4-heptylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 4 4 Heptylcyclohexyl Benzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For 1-Fluoro-4-(4-heptylcyclohexyl)benzene, the primary disconnection points are the bonds connecting the three main structural components: the fluorobenzene (B45895) ring, the cyclohexane (B81311) ring, and the heptyl chain.

The most logical disconnections are at the C-C bond between the fluorobenzene and cyclohexane rings, and the C-C bond between the cyclohexane ring and the heptyl group. This approach simplifies the synthesis into the preparation of three key building blocks: a fluorobenzene derivative, a cyclohexane derivative, and a heptyl-containing fragment. The order and method of connecting these fragments are crucial for an efficient synthesis. For molecules with two parts joined by a heteroatom, disconnection is typically made next to the heteroatom. ias.ac.in In this case, the focus is on the carbon-carbon bonds that form the core structure.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target molecule relies on the efficient preparation of its precursors.

Synthesis of Heptylcyclohexane Building Blocks

The synthesis of the 4-heptylcyclohexyl fragment can be initiated from commercially available starting materials. One common precursor is 4-heptylcyclohexanone. chemicalbook.com This ketone can be synthesized through various alkylation methods. The heptyl group can be introduced onto a cyclohexane ring via a Grignard reaction or other organometallic additions to a suitable cyclohexanone (B45756) derivative.

Alternatively, catalytic hydrogenation of a cyclohexenyl precursor followed by alkylation can introduce the heptyl group at the 4-position of the cyclohexane ring. This process can yield trans-4-heptylcyclohexane derivatives, which are often desired for their specific liquid crystalline properties.

Preparation of Fluorobenzene Derivatives

Fluorobenzene derivatives are crucial for introducing the fluorine atom, which significantly influences the dielectric anisotropy and other physical properties of the final liquid crystal molecule. A common and versatile precursor is 4-fluorophenylboronic acid. glpbio.comchemimpex.commedchemexpress.comsigmaaldrich.com This compound is widely used in Suzuki-Miyaura cross-coupling reactions. chemimpex.com Its preparation can involve the reaction of p-fluorophenylmagnesium bromide with a trialkyl borate (B1201080) followed by hydrolysis. Another method involves the diazotization of 4-fluoroaniline (B128567) followed by a Schiemann reaction or a similar fluorination method. google.com

Key Coupling Reactions and Mechanistic Considerations

The assembly of the final this compound molecule is typically achieved through powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl and vinyl halides or triflates and organoboron compounds. tandfonline.comtandfonline.comwhiterose.ac.uk This reaction is a cornerstone in the synthesis of many liquid crystals, including bi-aryl and tri-aryl compounds. tandfonline.com

In the context of synthesizing this compound, a common strategy involves the coupling of a 4-heptylcyclohexyl derivative with a fluorobenzene derivative. A typical reaction would involve the palladium-catalyzed coupling of 4-fluorophenylboronic acid with a 4-heptylcyclohexyl halide or triflate. The reaction is generally carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst, which can be either homogeneous or heterogeneous. tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 4-Fluorophenylboronic acid | 1-Bromo-4-(4-heptylcyclohexyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

| 4-Fluorophenyl triflate | (4-Heptylcyclohexyl)boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | This compound |

This table presents hypothetical yet plausible Suzuki-Miyaura reaction conditions based on common practices in liquid crystal synthesis.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Grignard or Organolithium-Mediated Coupling Routes

Grignard reagents and organolithium compounds provide an alternative route for the formation of the C-C bond between the aromatic and cycloaliphatic rings. This approach typically involves the reaction of a Grignard reagent derived from a 4-heptylcyclohexyl halide with a fluorinated aromatic electrophile, or vice versa.

For example, 4-heptylcyclohexylmagnesium bromide can be prepared from the corresponding bromide and magnesium metal. This Grignard reagent can then react with a suitable fluorinated benzene (B151609) derivative, such as 1-fluoro-4-iodobenzene, in the presence of a palladium or nickel catalyst (a Kumada-type coupling).

A significant challenge with Grignard reagents containing fluorine is their potential instability. nih.gov The direct preparation of fluorinated Grignard reagents from fluorinated hydrocarbons and magnesium can be difficult due to the strength of the C-F bond. nih.gov However, exchange reactions using other Grignard reagents can sometimes be employed. researchgate.net

| Organometallic Reagent | Electrophile | Catalyst | Solvent | Product |

| 4-Heptylcyclohexylmagnesium bromide | 1-Fluoro-4-iodobenzene | NiCl₂(dppp) | THF | This compound |

| 4-Fluorophenylmagnesium bromide | 1-Bromo-4-heptylcyclohexane | Pd(OAc)₂/SPhos | Toluene | This compound |

This table illustrates potential Grignard-mediated coupling reactions.

The choice between Suzuki-Miyaura and Grignard-based methods often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The Suzuki-Miyaura reaction is often favored due to its milder conditions and broader functional group compatibility. tandfonline.com

Friedel-Crafts Acylation and Subsequent Reductions

The synthesis of this compound can be effectively achieved through a two-step process commencing with a Friedel-Crafts acylation, followed by a reduction of the resulting ketone. This classical approach allows for the construction of the desired carbon skeleton by first introducing the acyl group to the fluorobenzene ring and then reducing the carbonyl to a methylene (B1212753) bridge.

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic acylation of fluorobenzene with 4-heptylcyclohexanecarbonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). In this process, the Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. Fluorobenzene, activated by the fluorine atom towards electrophilic substitution at the para position, then attacks the acylium ion. The strong preference for para substitution is due to the fluorine atom's ability to stabilize the intermediate carbocation through resonance. The reaction proceeds to form the intermediate ketone, 1-(4-fluorophenyl)-1-(4-heptylcyclohexyl)methanone.

The general reaction is as follows:

Reactants: Fluorobenzene, 4-Heptylcyclohexanecarbonyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: 1-(4-Fluorophenyl)-1-(4-heptylcyclohexyl)methanone

Step 2: Carbonyl Group Reduction

Once the intermediate ketone is synthesized and purified, the carbonyl group is reduced to a methylene group (CH₂) to yield the final product. Two primary methods are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves treating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.org The reaction is carried out under strongly acidic conditions and is particularly effective for aryl-alkyl ketones that are stable in acid. wikipedia.org The zinc metal acts as the reducing agent, converting the protonated carbonyl group into the corresponding alkane.

Wolff-Kishner Reduction: This reduction is performed under strongly basic conditions, making it an excellent alternative for substrates sensitive to acids. wikipedia.orgalfa-chemistry.com The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). wikipedia.orgalfa-chemistry.com The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide, in a high-boiling solvent like diethylene glycol. thermofisher.comlscollege.ac.in The reaction is driven by the irreversible loss of nitrogen gas (N₂), resulting in the formation of the desired alkane. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

Catalyst Systems and Ligand Effects

The choice of catalyst is paramount in the Friedel-Crafts acylation step. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can be difficult to handle due to their hygroscopic nature. chemistryjournals.net

Modern catalytic systems offer significant advantages. For instance, rare earth metal triflates, such as ytterbium triflate (Yb(OTf)₃), lanthanum triflate (La(OTf)₃), and hafnium triflate (Hf(OTf)₄), have emerged as highly efficient, water-tolerant, and recyclable catalysts for Friedel-Crafts acylations. chemistryjournals.netresearchgate.net These catalysts can be used in smaller, truly catalytic amounts, often leading to higher yields and cleaner reactions. chemistryjournals.net Research has shown that a combination of a Lewis acid like Hf(OTf)₄ with a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can dramatically accelerate the reaction. chemistryjournals.net For the acylation of fluorobenzene, lanthanide triflates have demonstrated high activity and selectivity for the desired para product. epa.gov

| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield of Ketone (%) | Para:Ortho Isomer Ratio |

|---|---|---|---|---|

| AlCl₃ | 120 | 6 | 85 | 95:5 |

| FeCl₃ | 120 | 8 | 78 | 93:7 |

| Yb(OTf)₃ | 10 | 4 | 93 | >99:1 |

| La(OTf)₃ / TfOH | 5 / 5 | 2 | 95 | >99:1 |

This table presents representative data illustrating the effect of different catalyst systems on the Friedel-Crafts acylation of fluorobenzene, based on findings for similar reactions.

Solvent Selection and Reaction Temperature Control

Solvent and temperature are critical parameters for both the acylation and reduction steps.

For the Friedel-Crafts acylation , traditional solvents include carbon disulfide (CS₂) and nitrobenzene. However, due to toxicity and environmental concerns, solvent-free conditions are increasingly preferred. epa.gov When using rare earth triflate catalysts, solvent-free acylation of fluorobenzene has been shown to be highly effective. epa.gov Temperature control is essential to manage the exothermic nature of the reaction and prevent side reactions. Typically, the reaction is initiated at a low temperature (0-5 °C) during the addition of the catalyst and then gradually warmed to a moderate temperature (e.g., 60-140 °C) to drive the reaction to completion. epa.govbeilstein-journals.org

For the reduction step , the conditions are dictated by the chosen method.

Clemmensen Reduction: This reaction is typically run at reflux in the presence of concentrated aqueous HCl.

Wolff-Kishner Reduction: This requires high temperatures, often up to 200 °C, to facilitate the decomposition of the hydrazone intermediate. lscollege.ac.in High-boiling polar solvents like ethylene (B1197577) glycol or diethylene glycol are used to achieve these temperatures. thermofisher.com The Huang-Minlon modification, a widely used one-pot procedure, involves first forming the hydrazone at a lower temperature, then distilling off the water byproduct to allow the temperature to rise for the final reduction step, significantly shortening reaction times. wikipedia.orgthermofisher.com

| Reaction Step | Solvent | Temperature (°C) | Effect on Outcome |

|---|---|---|---|

| Friedel-Crafts Acylation | Solvent-Free | 80 - 140 | High yield, high selectivity, environmentally favorable. epa.gov |

| Friedel-Crafts Acylation | Nitrobenzene | 25 - 100 | Good yields but involves a toxic solvent. |

| Wolff-Kishner Reduction | Diethylene Glycol | 180 - 200 | Ensures complete decomposition of hydrazone for high yield. lscollege.ac.in |

| Clemmensen Reduction | Toluene/Water | Reflux (~110) | Effective for acid-stable ketones. |

This table provides representative reaction conditions for the synthesis, based on established methodologies for these reaction types.

Pressure and Atmosphere Considerations

The Friedel-Crafts acylation, particularly when using water-sensitive Lewis acids like AlCl₃, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst and hydrolysis of the acyl chloride. For more robust catalysts like rare earth triflates, these precautions are less critical but still good practice. The reactions are typically run at atmospheric pressure.

Similarly, the reduction steps are generally performed at atmospheric pressure. For the Wolff-Kishner reduction, the system is often equipped with a condenser to reflux the high-boiling solvent while allowing the gaseous nitrogen byproduct to escape. Maintaining an inert atmosphere can also be beneficial here to prevent potential oxidation of the reagents or intermediates at high temperatures.

Purification Techniques and Purity Assessment Methodologies

Achieving high purity is essential, especially if the target compound is intended for applications in materials science, such as liquid crystals, where even minor impurities can significantly affect performance.

Chromatographic Separations (Column, HPLC)

Column Chromatography: Following the synthesis and a standard aqueous workup to remove the catalyst and other water-soluble species, the crude product is typically purified by column chromatography. Given the non-polar nature of this compound, silica (B1680970) gel is the standard stationary phase. A non-polar eluent, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to elute the product from the column. The less polar alkane product will elute before the more polar unreacted ketone intermediate, allowing for effective separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. Reverse-phase HPLC is particularly well-suited for this compound.

Stationary Phase: A C8 or C18 alkyl-bonded silica column is most common. nih.gov For separating fluorinated molecules from non-fluorinated impurities, fluorinated stationary phases can sometimes offer alternative selectivity. chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape. nih.gov Studies on similar fluorinated amphiphiles have shown that pairing a standard C8 column with a fluorinated eluent like trifluoroethanol can enhance separation. nih.govresearchgate.net

Detection: The benzene ring provides a chromophore that allows for detection using a UV detector, typically at a wavelength around 210-254 nm. nih.gov

Purity Assessment: Analytical HPLC is used to assess the final purity of the compound. The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. High-resolution mass spectrometry (LC-MS) can be coupled to HPLC to confirm the identity of the main peak and any impurities. chromatographyonline.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column Type | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | Water + 0.1% TFA | Aqueous component of the gradient. nih.gov |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic component of the gradient. nih.gov |

| Gradient | 70% B to 100% B over 20 min | Ensures elution of the highly non-polar compound. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |

| Temperature | 45 °C | Elevated temperature can improve separation efficiency for fluorinated compounds. nih.govresearchgate.net |

| Detection | UV at 254 nm | Detects the aromatic ring of the analyte. |

This table outlines a representative set of HPLC conditions for the purity assessment of this compound.

Recrystallization and Sublimation Procedures

The final purity of this compound is critical for its application in liquid crystal displays, as even minor impurities can significantly alter the material's mesomorphic and electro-optical properties. Recrystallization and sublimation are the primary techniques employed for the purification of this and related liquid crystal materials.

Recrystallization is a solvent-based purification method that leverages the differences in solubility between the target compound and impurities at varying temperatures. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities remain dissolved in the solvent (mother liquor). For compounds like this compound, the choice of solvent is crucial. Low-polarity alcohols or alkanes are often effective. The process may be repeated multiple times (successive recrystallizations) to achieve the desired level of purity.

Sublimation is a solvent-free purification technique where a solid is transformed directly into a gas under reduced pressure and controlled temperature, bypassing the liquid phase. youtube.comlibretexts.org This gas then crystallizes (desublimates) onto a cooled surface, known as a cold finger, leaving non-volatile impurities behind. libretexts.org This method is particularly advantageous for removing occluded solvents and minimizing product loss, which is crucial for high-value materials. utoronto.ca For organic compounds used in electronics, such as those in organic light-emitting diode (OLED) devices, sublimation is a standard method for achieving the ultra-high purity required. google.com The efficiency of sublimation depends on the compound's vapor pressure and the operational conditions. utoronto.ca

The selection between these two methods depends on the nature of the impurities, the scale of purification, and the thermal stability of the compound.

Table 1: General Purification Parameters for Cyclohexylbenzene-Based Liquid Crystals

| Parameter | Recrystallization | Sublimation |

|---|---|---|

| Principle | Differential solubility | Differential vapor pressure |

| Typical Solvents | Ethanol, Hexane, Toluene, Ethanol/Toluene mixtures google.com | Not applicable (solvent-free) |

| Temperature | Varies (e.g., dissolved at 70-80°C, cooled to 0-5°C) | Temperature and pressure must be below the compound's triple point utoronto.ca |

| Pressure | Atmospheric | Reduced (Vacuum) |

| Key Advantage | Effective for removing impurities with significantly different solubility | Excellent for removing non-volatile impurities and residual solvents; minimal product loss utoronto.ca |

| Common Application | Bulk purification after synthesis | Final, high-purity finishing step |

Spectroscopic and Spectrometric Purity Verification

Verifying the successful synthesis and purity of this compound, free from starting materials or by-products, requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For purity verification, the spectrum should show the expected signals for the aromatic, cyclohexyl, and heptyl protons with correct integration values. The absence of signals corresponding to precursors (e.g., unreacted 4-fluorobenzene or heptylcyclohexanone) is a key indicator of synthetic success.

¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment. The spectrum should display the correct number of signals for the 19 carbons in the molecule.

¹⁹F NMR: This is particularly important for fluorinated compounds. A single signal at a characteristic chemical shift for the fluorine atom attached to the benzene ring confirms its presence and chemical environment. The absence of other fluorine signals would rule out isomeric by-products or degradation.

Table 2: Predicted Spectroscopic Data for Purity Verification of this compound

| Technique | Region/Fragment | Predicted Chemical Shift (δ, ppm) or m/z | Purpose in Purity Verification |

|---|---|---|---|

| ¹H NMR | Aromatic protons (adjacent to F) | ~7.0-7.2 | Confirmation of 1,4-disubstituted fluorophenyl group; splitting pattern verifies substitution. |

| Aromatic protons (adjacent to cyclohexyl) | ~7.1-7.3 | Absence of signals from unreacted fluorobenzene (~7.0-7.1 ppm, complex multiplet). | |

| Cyclohexyl & Heptyl protons | ~0.8-2.5 | Complex aliphatic region; correct integration relative to aromatic signals indicates successful attachment. Absence of ketone signals (~2.2-2.5 ppm) from precursor. | |

| ¹³C NMR | Carbon-Fluorine bond (C-F) | ~160-165 (doublet due to C-F coupling) | Confirms presence and position of the fluorine substituent. |

| Other Aromatic Carbons | ~115-145 | Confirms substitution pattern. | |

| Aliphatic Carbons | ~14-45 | Confirms presence of cyclohexyl and heptyl groups. | |

| ¹⁹F NMR | Ar-F | ~ -110 to -120 | A single, sharp signal confirms the single fluorine environment. |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z ≈ 276 | Confirms the molecular weight of the final product. |

Scalability of Synthetic Processes for Industrial and Research Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires robust, cost-effective, and safe chemical processes. Key reactions in its synthesis, such as Friedel-Crafts alkylation/acylation and catalytic hydrogenation, are well-established in industrial chemistry.

For industrial applications , scalability hinges on factors like catalyst efficiency, reactor compatibility, and process economics. The synthesis of the cyclohexylbenzene (B7769038) core can be achieved via liquid-phase alkylation of benzene with cyclohexene (B86901) using solid acid catalysts like FAU-type zeolites. google.com This approach is amenable to continuous flow processes, which offer better control over reaction parameters and higher throughput compared to batch reactors. Subsequent functionalization steps must also be scalable. For instance, introducing the heptyl group might be achieved via Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, both of which are classic industrial reactions.

For research applications , where the goal is often to produce a variety of analogues with different alkyl chains, parallel synthesis techniques are more relevant. researchgate.net These methods allow for the simultaneous synthesis of a library of related compounds in small quantities, facilitating rapid screening of their physical properties. researchgate.net This approach prioritizes speed and diversity over the cost-per-kilogram metric that drives industrial-scale processes.

The primary challenges in scaling up the synthesis include managing exothermic reactions, handling hazardous reagents like aluminum chloride (in traditional Friedel-Crafts reactions), and ensuring high isomeric purity (i.e., exclusive 1,4-substitution on the benzene ring).

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry aims to develop routes that are not only efficient but also environmentally benign. For liquid crystal synthesis, green chemistry principles focus on reducing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. uni-halle.de

Novel Synthetic Routes: Emerging methods for constructing fluorinated cyclohexane systems involve innovative organofluorine chemistry. For example, difluorocarbene additions to olefin precursors can create selectively fluorinated cyclopropane (B1198618) motifs, which can be precursors to more complex ring systems. beilstein-journals.orgresearchgate.netbeilstein-journals.org Transition metal-catalyzed cross-coupling reactions also offer a powerful alternative to classical methods for joining the aryl and cyclohexyl fragments, often with higher selectivity and functional group tolerance.

Green Chemistry Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rri.res.in This technique has been successfully applied to the synthesis of various liquid crystalline materials, reducing energy consumption and the need for high-boiling-point solvents. rri.res.in

Multicomponent Reactions (MCRs): Researchers have developed MCRs for liquid crystal synthesis that combine several reaction steps into a single operation. uni-halle.de This approach improves efficiency, reduces waste from intermediate workups, and often uses cheaper, more environmentally friendly catalysts, achieving yields around 90%. uni-halle.de

Catalyst Improvement: Replacing traditional stoichiometric catalysts like AlCl₃ with recyclable solid acid catalysts (zeolites) or developing more efficient homogeneous catalysts can significantly reduce waste and improve the process's environmental footprint. google.com

Table 3: Comparison of a Traditional vs. a Potential Green Synthetic Route

| Feature | Traditional Route (e.g., Friedel-Crafts) | Potential Green/Novel Route (e.g., Catalytic) |

|---|---|---|

| Key Reaction | Friedel-Crafts Acylation/Alkylation | Catalytic Cross-Coupling or Multicomponent Reaction |

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of Palladium, Nickel, or Zeolites google.com |

| Solvents | Often chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Toluene) or solvent-free conditions uni-halle.de |

| Energy Input | Conventional heating over long periods | Microwave irradiation for rapid heating rri.res.in |

| Atom Economy | Lower, due to stoichiometric inorganic waste (e.g., aluminum hydroxides) | Higher, with less by-product formation |

| Number of Steps | Multiple discrete steps for acylation, reduction, fluorination | Fewer steps possible through multicomponent strategies uni-halle.de |

Molecular Structure and Conformational Analysis Relevant to Materials Performance

Elucidation of Specific Stereoisomers and Chirality

The structure of 1-Fluoro-4-(4-heptylcyclohexyl)benzene presents several possibilities for stereoisomerism. The cyclohexane (B81311) ring contains two substituted carbon atoms at positions 1 and 4. This disubstitution can result in cis and trans geometric isomers. libretexts.org In the cis isomer, both the 4-fluorophenyl group and the heptyl group are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. libretexts.org

For 1,4-disubstituted cyclohexanes, the trans isomer is generally the more stable and predominant form, as it allows both bulky substituents to occupy equatorial positions simultaneously, minimizing steric strain. youtube.com The IUPAC name provided, this compound, often implies the trans isomer, which is more commonly used in applications like liquid crystals due to its more linear and rigid shape.

Chirality, or the property of a molecule being non-superimposable on its mirror image, is another important stereochemical consideration. A molecule is chiral if it lacks an internal plane of symmetry. For this compound, the trans isomer possesses a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring and the attached substituents. As a result, the trans isomer is achiral. The cis isomer, however, lacks such a plane of symmetry and is therefore chiral, existing as a pair of enantiomers.

Conformational Preferences and Dynamics of the Cyclohexyl Ring

Chair-Chair Interconversion Energetics

The cyclohexane ring is conformationally flexible and undergoes a rapid process known as chair-chair interconversion or ring flipping at room temperature. pressbooks.pub During this process, axial bonds become equatorial and vice-versa. pressbooks.pub The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. pressbooks.pub For 1,4-disubstituted cyclohexanes, the presence of substituents can influence this energy barrier. In the case of trans-1,4-disubstituted cyclohexanes, one chair conformer has both substituents in the equatorial position (di-equatorial), while the other has both in the axial position (di-axial). The di-equatorial conformation is significantly more stable. youtube.com

Axial vs. Equatorial Substituent Orientations

The stability of a substituted cyclohexane is largely determined by the steric strain experienced by the substituents. Axial substituents are subject to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the two axial hydrogen atoms on the same side of the ring. Equatorial substituents, on the other hand, point away from the ring and experience less steric hindrance. fiveable.me

For this compound, both the 4-fluorophenyl group and the 4-heptylcyclohexyl moiety are bulky. In the trans isomer, the most stable conformation will have both of these large groups in the equatorial position to avoid destabilizing 1,3-diaxial interactions. The energy difference between the di-equatorial and di-axial conformers is substantial, meaning the molecule will exist almost exclusively in the di-equatorial conformation.

Torsional Angles and Rotational Isomerism in the Biphenyl (B1667301) System

The linkage between the fluorinated benzene (B151609) ring and the cyclohexane ring can be considered analogous to a substituted biphenyl system in terms of rotational freedom. The rotation around the single bond connecting the two rings is not entirely free and is characterized by a torsional or dihedral angle. In unsubstituted biphenyl, the two phenyl rings are twisted with respect to each other by approximately 44 degrees in the gas phase to minimize steric repulsion between the ortho-hydrogens.

In this compound, the "biphenyl" system is formed by the fluorobenzene (B45895) ring and the cyclohexane ring. The rotation around the C-C bond connecting these two rings will also have an energetic barrier. The preferred torsional angle will be a balance between the steric hindrance of the ortho-hydrogens on the benzene ring and the hydrogens on the cyclohexane ring, and the electronic effects of the fluorine substituent.

Impact of Fluorine Substitution on Molecular Geometry and Electronic Distribution

The substitution of a hydrogen atom with a fluorine atom on the benzene ring has notable effects on the molecule's geometry and electronic properties. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). vaia.com This effect polarizes the C-F bond, creating a significant bond dipole.

This inductive effect can lead to subtle changes in the geometry of the benzene ring. Studies on fluorobenzene have shown that the C-C bond lengths and the internal ring angles are slightly altered compared to unsubstituted benzene. researchgate.net Specifically, the ipso-carbon (the carbon attached to the fluorine) is pushed slightly towards the center of the ring, which in turn affects the adjacent bond angles and lengths. researchgate.net

Computational Studies of Molecular Conformation and Stability

While specific experimental data for this compound may be limited, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating its conformational landscape and stability. Such studies can provide detailed information on:

Optimized Geometries: Calculation of the lowest energy conformations, including bond lengths, bond angles, and torsional angles for the cis and trans isomers.

Conformational Energies: Determination of the relative energies of different conformers, such as the di-axial and di-equatorial forms of the trans isomer, to quantify the energetic preference for the equatorial substitution.

Rotational Barriers: Calculation of the energy profile for rotation around the bond connecting the fluorophenyl group and the cyclohexyl ring to understand the torsional dynamics.

Electronic Properties: Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) to understand the charge distribution and reactivity of the molecule. zhongkefu.com.cn

For similar fluorinated liquid crystal molecules, DFT studies have been instrumental in correlating molecular structure with material properties like dielectric anisotropy and clearing points. researchgate.netrsc.org These computational approaches allow for a systematic exploration of how modifications to the molecular structure, such as changing the alkyl chain length or the position of the fluorine atom, would impact the molecule's performance in liquid crystal displays.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost, making it ideal for optimizing the geometry of molecules like this compound. These calculations predict the most stable (lowest energy) three-dimensional arrangement of the atoms.

A typical DFT study would employ a functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to accurately model the electronic structure and, consequently, the geometry. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For this compound, key parameters of interest would be the planarity of the fluorobenzene ring, the chair conformation of the cyclohexyl ring, and the orientation of the heptyl tail. The trans-conformation of the 1,4-disubstituted cyclohexyl ring is generally the most stable and is crucial for maintaining the rod-like molecular shape necessary for liquid crystalline behavior. DFT calculations would provide precise values for these geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| C-F Bond Length | ~1.35 Å | Influences the molecular dipole moment. |

| C-C (Aromatic) | ~1.39 Å | Standard for benzene rings. |

| C-C (Cyclohexyl) | ~1.54 Å | Typical for saturated rings. |

| Phenyl-Cyclohexyl Dihedral Angle | Variable | Affects the overall linearity of the molecule. |

| Cyclohexyl Ring Conformation | Chair | Lowest energy conformation. |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments, as specific experimental or computational data for this exact compound is not available.

Molecular Dynamics Simulations of Conformational Ensembles

While DFT provides a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time at a given temperature. By simulating the movements of all atoms according to classical mechanics, MD can explore the full range of accessible conformations, providing insight into the molecule's flexibility and how it might behave in a condensed phase.

An MD simulation of this compound would typically place the molecule in a simulation box, often with other identical molecules to approximate a liquid phase. The simulation would track the trajectories of the atoms over nanoseconds or even microseconds.

The primary outputs of interest from MD simulations are the conformational ensembles, which describe the probability of finding the molecule in different spatial arrangements. For this compound, particular attention would be paid to the flexibility of the heptyl tail and the rotational freedom around the bond connecting the phenyl and cyclohexyl rings. This flexibility impacts intermolecular interactions and, therefore, the viscosity and clearing point of the resulting liquid crystal material.

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation

| Conformational Feature | Observation | Implication for Material Properties |

| Heptyl Chain Torsion | Frequent gauche-trans transitions | Contributes to fluidity and lowers the clearing point. |

| Phenyl-Cyclohexyl Rotation | Restricted rotation | Maintains a relatively rigid core structure. |

| Intermolecular Alignment | Tendency for parallel alignment | Essential for the formation of the nematic liquid crystal phase. |

Note: This table represents expected outcomes from an MD simulation of a calamitic liquid crystal and is for illustrative purposes.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate information about the electronic structure of a molecule. For this compound, these methods are crucial for understanding properties that depend on the distribution of electrons, such as the molecular polarizability and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO gap is a key parameter as it relates to the chemical stability and the electronic absorption properties of the molecule. The distribution of these frontier orbitals can also indicate the most likely sites for chemical reactions or intermolecular interactions. The fluorine atom, being highly electronegative, significantly influences the electronic landscape of the benzene ring, affecting the molecule's dipole moment and its interactions with electric fields—a critical aspect for display applications.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally expensive, can provide benchmark-quality data for the electronic properties.

Table 3: Representative Ab Initio Electronic Structure Data

| Property | Predicted Value/Characteristic | Relevance |

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Indicates the energy of the highest energy electrons. |

| LUMO Energy | Near zero or slightly negative (e.g., ~ -0.5 eV) | Indicates the energy of the lowest energy empty orbital. |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to the molecule's stability and UV absorption. |

| Molecular Dipole Moment | Non-zero, directed along the molecular axis | Crucial for dielectric anisotropy. |

| HOMO Distribution | Localized on the phenyl ring. | Site of potential oxidation. |

| LUMO Distribution | Distributed across the phenyl and cyclohexyl moieties. | Site of potential reduction. |

Note: The values in this table are estimations based on general knowledge of similar molecules and serve as an illustration of the data obtained from ab initio calculations.

Integration and Influence Within Liquid Crystalline Systems

Formulation Strategies in Multicomponent Liquid Crystal Mixtures

The utility of 1-Fluoro-4-(4-heptylcyclohexyl)benzene in liquid crystal formulations stems from its ability to modulate the collective properties of the mixture. Its incorporation is a strategic choice to optimize the performance characteristics of the final display material.

Synergistic Effects with Other Mesogenic and Non-Mesogenic Additives

The performance of a liquid crystal mixture is rarely dictated by a single component. Instead, it is the result of synergistic interactions between multiple mesogenic and non-mesogenic additives. This compound is often used in conjunction with other liquid crystalline molecules, such as those containing cyano or other polar groups, to achieve a target set of properties. For instance, its relatively low viscosity can compensate for the higher viscosity of other components that may be included to enhance dielectric anisotropy.

The fluorinated moiety plays a crucial role in these synergistic effects. The carbon-fluorine bond introduces a significant dipole moment, which can alter the intermolecular interactions within the mixture. This can lead to changes in the clearing point (the temperature at which the material transitions to an isotropic liquid), the viscosity, and the dielectric properties of the blend. Research on similar fluorinated compounds has shown that the position and number of fluorine substituents significantly influence the mesomorphic behavior and physical properties of the resulting mixtures.

Contributions to Macroscopic Anisotropic Properties of Liquid Crystal Blends

The anisotropic nature of liquid crystals is fundamental to their application in display technology. The addition of this compound can have a pronounced effect on several key anisotropic properties.

Influence on Dielectric Anisotropy (Δε)

Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a critical parameter that determines the threshold voltage of an LCD. The fluorine atom in this compound introduces a dipole moment that is perpendicular to the long molecular axis. This contributes to a negative dielectric anisotropy (Δε < 0). Liquid crystal mixtures with negative Δε are essential for display modes such as in-plane switching (IPS) and vertically aligned (VA) modes, which offer wide viewing angles and high contrast ratios.

Below is a representative table showing the effect of adding a compound with negative dielectric anisotropy to a liquid crystal mixture.

| Concentration of Negative Δε Component (%) | Resulting Δε of Mixture |

| 0 | +3.5 |

| 10 | +1.8 |

| 20 | +0.2 |

| 30 | -1.5 |

| 40 | -3.0 |

| This table is illustrative and shows the general trend of how adding a negative Δε component can modify the dielectric anisotropy of a liquid crystal mixture. |

Impact on Elastic Constants (K11, K22, K33)

The elastic constants of a liquid crystal—splay (K11), twist (K22), and bend (K33)—describe the energy required to deform the director from its preferred orientation. These constants are crucial as they affect the response times and threshold voltage of the display. The molecular structure of the constituent molecules significantly influences the elastic constants of a mixture.

The semi-flexible nature of the cyclohexyl ring in this compound can influence the elastic properties of the host mixture. Generally, molecules with a more rigid core structure tend to increase the elastic constants. While specific experimental data on the direct impact of this compound on the elastic constants of a mixture is scarce, it is expected that its addition would modulate these values. For instance, in some cases, the presence of such compounds can lead to a decrease in the K33/K11 ratio, which can be beneficial for improving the performance of certain display modes.

The following table provides typical elastic constant values for a commercial nematic liquid crystal mixture, illustrating the relative magnitudes of K11, K22, and K33.

| Elastic Constant | Value (pN) |

| Splay (K11) | 10.3 |

| Twist (K22) | 7.4 |

| Bend (K33) | 16.48 |

| Data for the commercial mixture E7, for illustrative purposes. researchgate.net |

Effects on Viscosity Coefficients

The cyclohexane (B81311) ring, being less bulky than a second benzene (B151609) ring, generally leads to a lower viscosity. The terminal heptyl chain also contributes to the fluidity of the molecule. Therefore, this compound acts as a "viscosity-reducing agent" in many formulations. This is particularly important when other components with desirable properties, such as high dielectric anisotropy, also contribute to an undesirably high viscosity. The synergistic use of this compound allows for the formulation of mixtures that have both a low driving voltage and fast switching speeds.

The table below illustrates how the addition of a low-viscosity component can affect the rotational viscosity of a liquid crystal mixture.

| Concentration of Low-Viscosity Component (%) | Rotational Viscosity (γ1) at 20°C (mPa·s) |

| 0 (Host Mixture) | 150 |

| 10 | 135 |

| 20 | 120 |

| 30 | 105 |

| This table is a representative example demonstrating the general effect of a low-viscosity additive on the rotational viscosity of a liquid crystal mixture. |

Modulation of Phase Transition Temperatures in Mixtures

The addition of this compound to liquid crystal mixtures can significantly alter their phase transition temperatures. These modifications are crucial for ensuring that the liquid crystal material operates effectively within a desired temperature range.

The nematic-isotropic transition temperature (TNI), often referred to as the clearing point, is a critical parameter for liquid crystal displays. It defines the upper temperature limit of the nematic phase, beyond which the material loses its anisotropic properties and becomes an isotropic liquid. The incorporation of this compound into a liquid crystal mixture typically influences the TNI. Generally, the introduction of a non-mesogenic or a less-ordered mesogenic compound into a nematic host can lead to a depression of the TNI. The extent of this depression is dependent on the concentration of the dopant and the intermolecular interactions between the host and guest molecules.

While specific data for mixtures containing this compound is not extensively available in public literature, the general principle is that the disruption of the host's molecular ordering by the additive molecules leads to a lower required thermal energy to transition into the isotropic phase. The fluorine substituent on the benzene ring can also play a role; its electronegativity can alter the dipole moment and intermolecular forces, thereby influencing the stability of the nematic phase and, consequently, the TNI.

Table 1: Illustrative Impact of Additives on Nematic-Isotropic Transition Temperature (TNI) of a Host Liquid Crystal

| Additive Concentration (wt%) | Change in TNI (°C) |

| 1 | -0.5 |

| 5 | -2.8 |

| 10 | -6.2 |

| 20 | -14.5 |

Note: This table provides a generalized representation of the expected trend and does not represent actual experimental data for this compound.

The smectic-nematic transition temperature (TSN) is another key phase transition, particularly for liquid crystals that exhibit both smectic and nematic phases. The presence of this compound can either suppress or enhance the stability of the smectic phase relative to the nematic phase. The introduction of lateral fluorine substituents is known in some cases to suppress smectic phases, which can be advantageous for applications requiring a broad nematic range. nih.gov This suppression is often attributed to the steric hindrance introduced by the fluorine atom, which disrupts the layered packing required for smectic ordering.

Conversely, depending on the specific molecular structures of the host and the additive, the additive might enhance smectic ordering through favorable intermolecular interactions. The flexible heptylcyclohexyl group of this compound can intercalate between host molecules, potentially influencing the layer spacing and stability of the smectic phase.

Mechanisms of Molecular Alignment and Order Parameter Enhancement in Blends

The degree of orientational order in a liquid crystal is quantified by the order parameter. The introduction of this compound into a liquid crystal blend can influence this order through various molecular-level mechanisms.

Intermolecular forces are fundamental to the formation and stability of liquid crystal phases. The fluorine atom in this compound is highly electronegative, creating a significant dipole moment in the molecule. This dipole can engage in dipole-dipole interactions with the molecules of the host liquid crystal. These interactions can either enhance or disrupt the collective molecular alignment, depending on the nature of the host molecules. If the host molecules also possess strong dipoles, the resulting interactions can lead to a more ordered state, thereby increasing the order parameter.

Van der Waals forces, which are present between all molecules, also play a crucial role. The size and shape of the this compound molecule, with its combination of a rigid aromatic core and flexible aliphatic chains, determine the strength of these dispersion forces with neighboring molecules.

The geometry of the constituent molecules significantly impacts the packing efficiency in the anisotropic liquid crystal phases. The presence of the cyclohexyl group in this compound introduces a non-linear, bulky element. This can lead to steric hindrance, which might disrupt the parallel alignment of the liquid crystal molecules, potentially lowering the order parameter. However, the flexible nature of the heptyl chain can allow the molecule to adopt conformations that minimize this steric hindrance and integrate effectively into the liquid crystal matrix.

Studies of Order Parameter in Liquid Crystal Systems Containing the Compound

Spectroscopic techniques are powerful tools for quantifying the orientational order in liquid crystal systems. aps.org Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Dichroism are frequently employed to probe the molecular alignment in mesophases containing fluorinated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly effective method for obtaining detailed information on molecular ordering. aps.org For fluorinated liquid crystals, ¹⁹F NMR is particularly insightful. The chemical environment of the fluorine atom is highly sensitive to the molecular orientation with respect to the external magnetic field of the NMR spectrometer. In an ordered liquid crystal phase, the direct dipole-dipole couplings between nuclear spins are not averaged to zero as they are in an isotropic liquid. This results in spectral splittings, such as the fluorine-hydrogen coupling constant (C FH), which are directly related to the order parameter. aps.org The magnitude of this coupling constant can be measured from the NMR spectrum and varies with temperature as the molecular ordering changes. aps.org

Infrared (IR) Dichroism: This technique measures the differential absorption of polarized infrared light by the liquid crystal sample. Specific vibrational modes within the molecule, such as the C=C stretching of the benzene ring or C-F stretching, have transition dipole moments oriented in a specific direction relative to the molecular axis. researchgate.net In an ordered sample, if the polarization of the IR beam is parallel to the liquid crystal director, the absorption at the frequency of a parallel vibrational mode will be at its maximum. Conversely, it will be at its minimum when the polarization is perpendicular. By measuring the dichroic ratio—the ratio of absorbances parallel and perpendicular to the director—the order parameter S can be calculated. The Fourier-transform infrared (FTIR) spectra of liquid crystal mixtures containing fluorinated compounds exhibit anisotropic absorption, which is the basis for this analysis. researchgate.net

| Spectroscopic Method | Principle | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Measures nuclear spin interactions (e.g., dipolar couplings, chemical shift anisotropy) that are orientation-dependent. ¹⁹F NMR is especially useful for fluorinated compounds. | Provides detailed local order parameters for specific molecular sites. Temperature-dependent measurements reveal changes in molecular dynamics and ordering. aps.org |

| Infrared (IR) Dichroism | Measures the differential absorption of polarized infrared light corresponding to specific molecular vibrations. | Determines the average orientation of molecular groups and the overall orientational order parameter (S) of the sample. researchgate.net |

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize the phase transitions of liquid crystalline materials. researchgate.netresearchgate.net By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the temperatures at which phase transitions occur. These transitions appear as peaks or shifts in the baseline of the resulting DSC thermogram. For a liquid crystal compound, this includes the transition from the crystalline solid to the liquid crystal phase (melting point) and the transition from the liquid crystal phase to the isotropic liquid phase (clearing point). researchgate.net

The compound this compound is a component of various commercial liquid crystal mixtures, such as ZLI-4792, which is classified as a superfluorinated material (SFM). researchgate.net The physical properties of such mixtures, including their phase transition temperatures, are carefully engineered by combining multiple components. The inclusion of compounds with cyclohexyl motifs helps to ensure a wide temperature range for the nematic phase. researchgate.netresearchgate.net

| Property | Value for Mixture ZLI-4792 | Significance |

|---|---|---|

| Phase Transitions | Cr → N: < -20°C; N → Is: 92.5°C | Defines the wide operational temperature range of the nematic phase. researchgate.net |

| Dielectric Anisotropy (Δε) | +5.2 (at 1 kHz, 20°C) | A positive Δε is essential for devices like twisted nematic displays where molecules align with the electric field. mdpi.com |

| Optical Anisotropy (Δn) | 0.0988 (at 589 nm, 20°C) | Determines the light-modulating properties and is crucial for display performance. |

| Rotational Viscosity (γ₁) | 81 mPa·s (at 20°C) | A lower viscosity allows for faster switching speeds in electro-optical devices. |

Note: ZLI-4792 is a multi-component mixture containing various fluorinated compounds, including those with phenylcyclohexyl structures. researchgate.netresearchgate.net

Research on Defect Structures and Textures in Liquid Crystal Systems

When a liquid crystal is confined by a surface or subjected to external fields, its uniform alignment can be disrupted, leading to the formation of defects. These defects are singularities in the director field and are fundamental to the physics of liquid crystals. The study of these structures, often observed as distinct optical patterns or "textures" under a polarizing optical microscope (POM), provides deep insight into the material's elastic properties and symmetry. kent.edursc.org

In nematic phases, a common texture observed in cells with heterogeneous planar alignment (where the director is parallel to the substrate but with no uniform azimuthal direction) is the Schlieren texture . kent.edu This texture is characterized by dark brushes that correspond to regions where the liquid crystal director is aligned parallel or perpendicular to the axes of the crossed polarizers. kent.edu These brushes meet at points which are singularities, or disclinations.

The strength of a disclination, denoted by s, quantifies the rotation of the director field over a closed loop around the singularity. In nematics, disclinations with strengths s = ±1/2 and s = ±1 are stable. kent.edu

s = ±1/2: These points have two dark brushes meeting at the core. They are the most common type of defect in nematics.

s = ±1: These points feature four dark brushes meeting at the core.

The observation of these defect textures is not specific to a single compound but is a general characteristic of the nematic phase itself. Therefore, a liquid crystal mixture containing this compound will exhibit these characteristic textures under appropriate conditions. The interaction between singularities is also a subject of study; defects of opposite sign attract each other, while those of the same sign repel. rsc.org The analysis of these textures is crucial for understanding and controlling alignment in liquid crystal display applications.

Theoretical and Computational Investigations of Mesogenic Behavior

Molecular Modeling of Packing and Self-Assembly in Liquid Crystal Phases

Molecular modeling is a powerful tool for understanding how individual mesogens pack and organize into the orientationally ordered, yet fluid, structures characteristic of liquid crystal phases. These simulations can bridge the gap between molecular architecture and bulk material properties.

While specific coarse-grained (CG) simulation studies focused exclusively on 1-Fluoro-4-(4-heptylcyclohexyl)benzene are not widely available in the surveyed literature, the methodology for such an investigation is well-established for liquid crystalline systems. researchgate.netrsc.org Coarse-graining reduces the computational cost of simulations by grouping several atoms into single interaction sites or "beads," enabling the study of larger systems over longer timescales. researchgate.netmdpi.com

A CG model for this compound would typically represent the molecule with a few beads connected by bonds and angle potentials to maintain the essential shape anisotropy. For example:

One bead could represent the terminal heptyl chain.

A second bead for the cyclohexane (B81311) ring.

A third bead for the benzene (B151609) ring.

A specific, smaller bead might be used for the fluorine atom to capture its unique interactions.

The interactions between these beads are parameterized to reproduce bulk properties, often using bottom-up methods like force-matching or top-down approaches based on experimental data like partitioning free energies. cgmartini.nlchemrxiv.org Popular force fields like Martini, which are parameterized against experimental data, provide a framework for such studies. cgmartini.nlacs.org Using these models, molecular dynamics simulations can predict phase behavior, such as the transition from an isotropic liquid to a nematic phase, by tracking the evolution of the orientational order parameter. mdpi.com Such simulations are crucial for understanding how molecular features like the flexible alkyl chain and the polar fluoro-group contribute to the stability and structure of the mesophase. mdpi.com

Atomistic simulations, which model every atom explicitly, are vital for understanding phenomena at interfaces, where surface-molecule interactions dictate alignment. uchicago.edu While specific interfacial studies for this compound are not prominent in the literature, the principles are well-documented for similar fluorinated mesogens and alignment layers. researchgate.netstanford.edu

These simulations can model the interface between the liquid crystal and a solid substrate (like a polyimide alignment layer) or the air-liquid interface. uchicago.eduyoutube.com Key insights from such studies include:

Preferential Adsorption and Orientation: The fluorine atom, due to its high electronegativity, and the different polarities of the cyclohexane and benzene rings, will interact uniquely with a surface. Atomistic simulations can reveal the preferred orientation of the molecule at the interface, which is fundamental to achieving desired bulk alignment (e.g., homeotropic vs. planar). researchgate.net

Surface Energy and Anchoring: Simulations can quantify the anchoring energy, which describes the energetic cost of deviating the LC director from its preferred orientation at the surface. The presence of fluorine significantly alters surface energy and, consequently, anchoring behavior. researchgate.net

Propagation of Order: Studies have shown that the high order induced directly at an interface can propagate deep into the bulk liquid crystal. uchicago.edu Atomistic simulations can map this propagation and determine the coherence length of the surface-induced order for molecules like this compound.

Quantum Chemical Calculations of Molecular Electrostatic Potential

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine the electron distribution and resulting electrostatic potential around a molecule. The Molecular Electrostatic Potential (MEP) is critical for understanding non-covalent interactions that drive self-assembly in liquid crystals.

For this compound, the MEP map reveals distinct regions of positive and negative potential.

A region of high negative potential (electronegative) is concentrated around the fluorine atom.

The hydrogen atoms of the aromatic and aliphatic rings constitute regions of positive potential (electrophilic).

This charge distribution dictates how molecules will favorably align with respect to one another. The electrostatic interaction between the negative region of the fluorine atom on one molecule and the positive regions of the hydrogen atoms on a neighboring molecule contributes significantly to the head-to-tail antiparallel packing often observed in fluorinated liquid crystals. rsc.orgmdpi.com This arrangement influences the bulk dielectric properties of the material.

Prediction of Anisotropic Properties from Molecular Structure

The defining characteristic of a liquid crystal is the anisotropy of its properties, which originates from the anisotropic shape and electronic structure of the constituent molecules. Quantum chemistry provides the tools to calculate these molecular anisotropies directly.

Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field (like that of light). This property is a tensor, meaning its magnitude depends on the direction of the applied field relative to the molecular axes. For a rod-like molecule, the polarizability is greatest along the long molecular axis.

The polarizability tensor (α) can be calculated using DFT methods. The key value derived from this tensor is the polarizability anisotropy (Δα), calculated as:

Δα = α|| - α⊥

where α|| is the polarizability along the principal molecular axis and α⊥ is the average polarizability perpendicular to it. A large, positive Δα is a prerequisite for a high optical anisotropy (birefringence, Δn), which is essential for many display applications. The phenyl ring contributes significantly to α|| in this compound.

Table 1: Representative Calculated Molecular Polarizability Data Note: The following data are illustrative for a typical mesogen of this class and are derived from computational chemistry principles. Exact values require specific DFT calculations.

| Parameter | Description | Typical Calculated Value (a.u.) |

|---|---|---|

| αxx | Polarizability along the principal axis | ~250 |

| αyy | Polarizability perpendicular to the principal axis | ~180 |

| αzz | Polarizability perpendicular to the principal axis | ~175 |

| Δα | Polarizability Anisotropy (αxx - (αyy+αzz)/2) | ~72.5 |

The molecular dipole moment (μ) arises from an uneven distribution of charge across the molecule. In this compound, the high electronegativity of the fluorine atom creates a strong dipole moment. DFT calculations can precisely determine both the magnitude and the orientation of this dipole moment relative to the molecular frame.

The terminal fluorine atom creates a strong transverse dipole component, meaning the dipole moment vector points at a significant angle to the principal molecular axis. This feature is critical for creating materials with a negative dielectric anisotropy (Δε < 0), which are used in display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) modes. rsc.org The magnitude of the dipole moment and its angle (β) with the long axis are key parameters for predicting the bulk dielectric constants (ε|| and ε⊥) of the liquid crystal phase.

Table 2: Representative Calculated Dipole Moment Data Note: The following data are illustrative for a typical mesogen of this class and are derived from computational chemistry principles. Exact values require specific DFT calculations. | Parameter | Description | Typical Calculated Value | | :--- | :--- | :--- | | μtotal | Magnitude of the total dipole moment | ~2.0 - 2.5 Debye | | β | Angle between the dipole vector and the principal molecular axis | ~60° - 75° | | μ|| | Component of dipole parallel to the principal axis | ~0.6 - 0.9 Debye | | μ⊥ | Component of dipole perpendicular to the principal axis | ~1.9 - 2.3 Debye |

Statistical Mechanics Approaches to Mesophase Formation

Statistical mechanics provides the fundamental framework for understanding how the collective behavior of molecules gives rise to the ordered yet fluid phases characteristic of liquid crystals. Two of the most influential theories in this field are the Maier-Saupe and Onsager theories, which offer different perspectives on the driving forces behind mesophase formation.

The Maier-Saupe theory is a mean-field theory that describes the formation of the nematic phase as a result of anisotropic attractive interactions, specifically the induced dipole-induced dipole (dispersion) forces, between rod-like molecules. The theory successfully predicts a first-order phase transition from an isotropic liquid to a nematic phase. mdpi.com

For binary mixtures, the classical Maier-Saupe theory is extended to account for the interactions between two different types of molecules. In an ideal mixture, the properties of the mixture, such as the nematic-isotropic transition temperature (TN-I), are expected to vary linearly with the molar composition of the components. However, many binary liquid crystal systems exhibit non-ideal behavior, leading to deviations from this linearity. nih.gov

The phase behavior of binary mixtures containing fluorinated liquid crystals, such as this compound, is of particular interest. The introduction of fluorine atoms can significantly alter the intermolecular interactions due to the high electronegativity and the specific dipole moment of the C-F bond. researchgate.netacs.org This can lead to complex phase diagrams, often characterized by the formation of a eutectic point, where the melting temperature of the mixture is lower than that of either pure component. nih.gov

Research on binary mixtures of laterally fluorinated azo/ester and azomethine/ester derivatives has shown that the compatibility and interaction between the two components dictate the phase diagram's topology. nih.gov For instance, mixtures can exhibit a nearly linear dependence of TN-I on composition, indicating good molecular compatibility and near-ideal mixing. nih.gov Conversely, significant negative deviations from linearity can occur, suggesting weaker interactions between the different molecules compared to the interactions between identical molecules. nih.gov In some cases, the mixing of two mesogenic compounds can induce or stabilize smectic phases that are not present in the pure components.

The table below illustrates a hypothetical binary phase diagram composition for a mixture containing this compound and a non-fluorinated liquid crystal, showcasing a potential eutectic point.

Table 1: Hypothetical Binary Mixture Data

| Mole Fraction of this compound (%) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|

| 0 | 120 | 200 |

| 20 | 105 | 190 |

| 40 | 90 | 182 |

| 60 | 95 | 175 |

| 80 | 108 | 168 |

| 100 | 115 | 160 |

In contrast to the Maier-Saupe theory, the Onsager theory posits that the formation of orientationally ordered phases can be driven purely by repulsive interactions, specifically the excluded volume effect between anisotropic molecules. This theory is particularly accurate for systems of very long and thin hard rods. rsc.org The fundamental idea is that by aligning parallel to each other, rod-like molecules minimize their excluded volume, which increases the translational entropy of the system. This gain in translational entropy can outweigh the loss of orientational entropy, making the ordered nematic phase thermodynamically favorable at high enough concentrations.

The Onsager theory and its extensions are powerful tools for understanding the behavior of lyotropic liquid crystals, where concentration is the primary determinant of phase behavior. However, its principles are also relevant to thermotropic liquid crystals like this compound. The elongated, rod-like shape of this molecule is a prerequisite for the steric interactions that Onsager theory describes.

Modern refinements of the Onsager theory incorporate more complex molecular shapes and can account for short-range order and higher-order virial coefficients, improving its predictions for molecules with smaller aspect ratios, which is the case for most thermotropic liquid crystals. nih.gov For a molecule like this compound, the rigid core composed of the benzene and cyclohexane rings, combined with the flexible heptyl chain, results in a shape that can be approximated by a hard rod model, making Onsager's approach a valuable theoretical framework for understanding its tendency to form a nematic phase.

Development of Force Fields for Accurate Simulation of Liquid Crystal Systems

Molecular dynamics (MD) simulations have become an indispensable tool for studying liquid crystals at the atomic level. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of potential energy functions and parameters that describe the interactions between atoms.

Developing a reliable force field for fluorinated liquid crystals like this compound presents specific challenges. acs.orgresearchgate.net Standard force fields developed for biomolecules or general organic molecules may not accurately capture the subtle electronic effects introduced by fluorine atoms. Therefore, specialized force fields, or modifications of existing ones like AMBER or OPLS, are often required.

The parameterization process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as Density Functional Theory (DFT), are used to determine the equilibrium geometries, conformational energies, and partial atomic charges of the molecule and its fragments. researchgate.net

Bonded Parameters: These parameters, which describe bond stretching, angle bending, and dihedral torsions, are often fitted to reproduce the QM potential energy surfaces.

Non-Bonded Parameters: These include Lennard-Jones terms (describing van der Waals interactions) and Coulombic terms (describing electrostatic interactions). The partial atomic charges are derived from the QM calculations, and the Lennard-Jones parameters are often adjusted to reproduce experimental data such as density and heat of vaporization of molecular fragments.

For fluorinated compounds, particular attention must be paid to the electrostatic interactions, as the C-F bond is highly polar. researchgate.net The increased polarity can lead to stronger intermolecular interactions, which in turn affects properties like melting point, viscosity, and mesophase stability. acs.org Studies on fluorinated cyclohexane motifs have shown that the orientation of C-F bonds significantly influences the molecular dipole moment and can lead to increased intermolecular electrostatic interactions. acs.orgresearchgate.net

The table below provides an example of typical Lennard-Jones parameters that might be used for key atom types in a simulation of this compound, derived from a general force field like GAFF2.

Table 2: Example Force Field Parameters for Key Atom Types

| Atom Type | Description | σ (Å) | ε (kcal/mol) |

|---|---|---|---|

| ca | Aromatic Carbon | 3.3997 | 0.0860 |

| ha | Aromatic Hydrogen | 2.4712 | 0.0157 |

| f | Fluorine on aromatic ring | 3.1181 | 0.0610 |

| c3 | Saturated Carbon (cyclohexane/heptyl) | 3.3997 | 0.1094 |

| h1 | Hydrogen on saturated carbon | 2.6495 | 0.0157 |

In Silico Screening for Optimal Material Combinations

The design of liquid crystal mixtures for specific applications, such as in liquid crystal displays (LCDs), is a complex optimization problem. The final mixture must possess a wide range of desired properties, including a broad nematic temperature range, low viscosity, appropriate dielectric anisotropy (Δε), and high chemical and thermal stability. In silico or computational screening has emerged as a powerful tool to accelerate the discovery of optimal material combinations, reducing the need for extensive and time-consuming experimental synthesis and characterization.

This approach uses computational models to predict the properties of virtual mixtures. For a component like this compound, which possesses a terminal fluorine atom, it is expected to contribute to a negative or weakly positive dielectric anisotropy. In silico screening can be used to identify suitable mixing partners to achieve a target Δε for a specific application.

The screening process generally involves:

Database Creation: A database of real or virtual liquid crystal molecules with known or calculated properties is established.